molecular formula C19H18ClN3O4 B15153290 4-chloro-3-nitro-N-[2-(piperidin-1-ylcarbonyl)phenyl]benzamide

4-chloro-3-nitro-N-[2-(piperidin-1-ylcarbonyl)phenyl]benzamide

Cat. No.: B15153290
M. Wt: 387.8 g/mol
InChI Key: ZEYPRHMRKGVYFH-UHFFFAOYSA-N
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Description

4-chloro-3-nitro-N-[2-(piperidin-1-ylcarbonyl)phenyl]benzamide is a complex organic compound that belongs to the class of substituted benzamides This compound is characterized by the presence of a chloro group, a nitro group, and a piperidinylcarbonyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-nitro-N-[2-(piperidin-1-ylcarbonyl)phenyl]benzamide typically involves multi-step organic reactions. One common method starts with the nitration of a chlorobenzene derivative to introduce the nitro group. This is followed by the acylation of the nitro compound with a piperidinylcarbonyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-nitro-N-[2-(piperidin-1-ylcarbonyl)phenyl]benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

    Reduction: 4-chloro-3-amino-N-[2-(piperidin-1-ylcarbonyl)phenyl]benzamide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 4-chloro-3-nitrobenzoic acid and 2-(piperidin-1-ylcarbonyl)aniline

Scientific Research Applications

4-chloro-3-nitro-N-[2-(piperidin-1-ylcarbonyl)phenyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-3-nitro-N-[2-(piperidin-1-ylcarbonyl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperidinylcarbonyl group may enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-nitrobenzoic acid
  • 4-chloro-3-nitroaniline
  • N-(2-piperidinylcarbonyl)benzamide

Uniqueness

4-chloro-3-nitro-N-[2-(piperidin-1-ylcarbonyl)phenyl]benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro and a piperidinylcarbonyl group in the same molecule allows for versatile chemical modifications and potential therapeutic applications that are not possible with simpler analogs.

Properties

Molecular Formula

C19H18ClN3O4

Molecular Weight

387.8 g/mol

IUPAC Name

4-chloro-3-nitro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C19H18ClN3O4/c20-15-9-8-13(12-17(15)23(26)27)18(24)21-16-7-3-2-6-14(16)19(25)22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11H2,(H,21,24)

InChI Key

ZEYPRHMRKGVYFH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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